cis-Burchellin Exhibits Lower IC50 Against T. cruzi Trypomastigotes than the Structural Analog Licarin A
In a direct comparative study against Trypanosoma cruzi, the trypanocidal neolignan burchellin demonstrated superior potency to its structural analog, licarin A, in killing the infective trypomastigote form of the parasite. cis-Burchellin exhibited a lower IC50 value, indicating higher efficacy under the reported conditions [1].
| Evidence Dimension | Trypanocidal activity against T. cruzi trypomastigotes (IC50/24h) |
|---|---|
| Target Compound Data | 520 µM |
| Comparator Or Baseline | Licarin A: 960 µM |
| Quantified Difference | cis-Burchellin is 1.85 times more potent (lower IC50) than licarin A. |
| Conditions | In vitro assay on T. cruzi trypomastigotes; 24-hour incubation. |
Why This Matters
For anti-parasitic drug discovery, a lower IC50 value against the infective stage of the parasite suggests a more promising starting point for lead optimization compared to a less potent structural analog.
- [1] Cabral, M. M. O., et al. (2010). Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi. Experimental Parasitology, 124(3), 319-324. View Source
